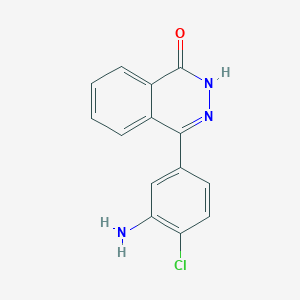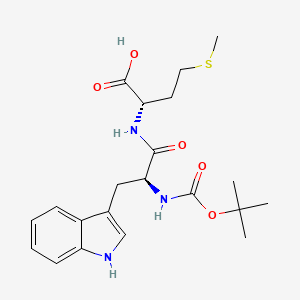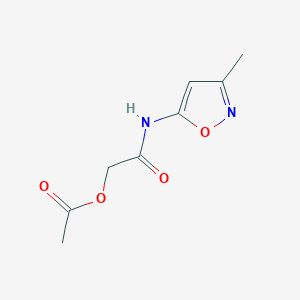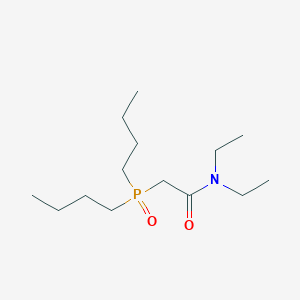![molecular formula C6H4N6 B12895707 Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine CAS No. 294662-09-2](/img/no-structure.png)
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes imidazole and triazine rings. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azoloannulated tetrazines with guanidine . This nucleophilic substitution methodology allows for the formation of the desired compound with high efficiency. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Guanidine in ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs.
科学的研究の応用
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiglycation activities.
Medicine: Research has shown potential for its use in developing new therapeutic agents due to its biological activities.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity, for example, is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- Imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazines
- Imidazo[2,1-b][1,3]thiazines
- 1,2,4-Triazolo[4,3-a]quinoxaline
Uniqueness
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is unique due to its specific ring structure and the arrangement of nitrogen atoms, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for further research and development.
特性
| 294662-09-2 | |
分子式 |
C6H4N6 |
分子量 |
160.14 g/mol |
IUPAC名 |
1,3,6,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-12-6(7-1)11-4-8-10-5(11)3-9-12/h1-4H |
InChIキー |
IMKPETPCWDWSSP-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=N1)N3C=NN=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)

![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)

![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)

